molecular formula C11H11N3O2 B2805817 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-52-4

5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2805817
CAS No.: 1443279-52-4
M. Wt: 217.228
InChI Key: HLYZOYYGCZTXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-purity chemical building block belonging to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-containing heterocycles. This scaffold is recognized in medicinal chemistry as a privileged structure for designing potent and selective enzyme inhibitors, particularly in oncology and immunology research . The specific substitution pattern on this core structure, featuring carboxylic acid at the 7-position and cyclopropyl at the 5-position, is designed to facilitate interactions with enzyme active sites, similar to advanced inhibitors reported in scientific literature . The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in drug discovery. Its planar structure allows it to mimic purine bases, enabling it to fit into the ATP-binding pockets of various kinase enzymes . Researchers are actively developing derivatives of this core as targeted therapeutic agents. Notably, closely related compounds have been designed as highly potent and selective inhibitors of Phosphoinositide 3-Kinase delta (PI3Kδ), a lipid kinase that is a promising therapeutic target for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis . The overactivity of PI3Kδ in the T-cells of SLE patients makes it a focal point for new drug development . The rigidity and synthetic versatility of this scaffold allow for extensive structural modifications at positions 2, 3, 5, and 7, enabling researchers to fine-tune the compound's physicochemical properties, potency, and selectivity profile for their specific projects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-5-12-14-9(11(15)16)4-8(7-2-3-7)13-10(6)14/h4-5,7H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYZOYYGCZTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted in reactors with precise control over reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.22 g/mol

The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Notably, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cancer Type Cell Line IC50 (µM) Reference Year
Breast CancerMCF-712.52023
Lung CancerA54915.02024

In a study evaluating its efficacy against MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In studies assessing its anti-inflammatory properties, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Cytokine Reduction (%) Reference Year
TNF-alpha502025
IL-6502025

This highlights the potential of the compound in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, and 7 significantly altering biological activity and physicochemical properties. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference CAS/ID
5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-cyclopropyl, 3-methyl, 7-carboxylic acid C11H11N3O2 217.23 Discontinued; inferred potential for kinase/cathepsin modulation N/A (discontinued)
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-cyclopropyl, 2-CF3, 7-carboxylic acid C11H8F3N3O2 271.20 Enhanced lipophilicity due to CF3; potential antiviral activity 1795475-02-3
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-cyclopropyl, 3-Cl, 7-carboxylic acid C10H8ClN3O2 237.64 Increased electrophilicity; cathepsin K inhibition (IC50 ~25 µM) 1011354-08-7
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-isopropyl, 3-methyl, 7-carboxylic acid C11H13N3O2 219.24 Improved metabolic stability due to isopropyl group 1443279-67-1
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-cyclopropyl, 2-CF3, 5-carboxylic acid C6H5F2N3O4 221.12 Altered regiochemistry; potential for cardiovascular activity 1795503-05-7

Key Differences in Substituent Effects

Position 3 Modifications: Methyl vs. Trifluoromethyl (CF3): The CF3 group in other analogs enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .

Position 5 Cyclopropyl vs. Isopropyl :

  • The cyclopropyl group in the target compound introduces ring strain and rigidity, which may enhance binding specificity compared to the flexible isopropyl group in analog 1443279-67-1 .

Carboxylic Acid Position :

  • Relocating the carboxylic acid from position 7 (target compound) to position 5 (e.g., CAS 1795503-05-7) alters hydrogen-bonding interactions, impacting solubility and target affinity .

Biological Activity

5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, often referred to in the literature as a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention due to its promising biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines pyrazole and pyrimidine rings, characterized by the presence of a cyclopropyl group at position 5 and a carboxylic acid functional group at position 7. The molecular formula is C10H10N3O2C_{10}H_{10}N_{3}O_{2}, with a molecular weight of approximately 206.21 g/mol. The structural attributes contribute to its biological profile, particularly in terms of enzyme inhibition and anticancer activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A notable study demonstrated that this compound acts as an inhibitor of various protein kinases involved in tumorigenesis, particularly B-Raf kinase, which is critical in the Raf-MEK-ERK signaling pathway associated with several cancers including melanoma and colorectal cancer .

In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) significantly more than standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance potency against cancer cells while minimizing cytotoxic effects on non-cancerous cells .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. It has been reported to exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent . The presence of the carboxylic acid group is believed to play a crucial role in its interaction with bacterial targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell signaling pathways. For example:

  • B-Raf Kinase Inhibition : This compound has been identified as a B-Raf kinase inhibitor, which is significant for targeting cancers driven by mutations in this kinase.
  • Protein Kinase Modulation : It modulates pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

A comparative analysis reveals that several related compounds exhibit varying degrees of biological activity based on structural modifications. Below is a summary table highlighting key features and activities:

Compound Name Key Features Biological Activity
6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acidChlorine atom at position 6Anticancer activity via B-Raf inhibition
4-Chloro-3-methylpyrazolo[1,5-a]pyrimidineLacks cyclopropyl groupAnticancer activity
7-Amino-4-methylpyrazolo[1,5-a]pyrimidineAmino group at position 7Anti-inflammatory properties
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidineBromine instead of chlorineAntimicrobial effects

This table illustrates how variations in substituents can influence the biological potency and specificity against various targets.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • In Vitro Studies : A study involving A549 cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
  • Antimicrobial Efficacy : Another investigation highlighted its effectiveness against drug-resistant Staphylococcus aureus, suggesting potential for development into therapeutic agents for resistant infections.

Q & A

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • Cancer: MTT assays on HeLa or MCF-7 cells .
  • Inflammation: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • In Vivo :
  • Xenograft models (e.g., nude mice with HT-29 tumors) for antitumor efficacy .
  • Collagen-induced arthritis (CIA) models for anti-inflammatory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.